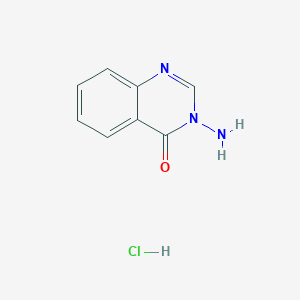
3-Aminoquinazolin-4(3H)-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Aminoquinazolin-4(3H)-one hydrochloride is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their broad range of biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminoquinazolin-4(3H)-one hydrochloride typically involves the cyclization of anthranilic acid derivatives with formamide or its equivalents. One common method includes the reaction of 2-aminobenzamide with formamide under acidic conditions to yield the desired quinazolinone structure .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The final product is then purified through recrystallization or other suitable methods to obtain the hydrochloride salt.
化学反応の分析
Types of Reactions
3-Aminoquinazolin-4(3H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, which exhibit enhanced biological activities and potential therapeutic applications .
科学的研究の応用
3-Aminoquinazolin-4(3H)-one hydrochloride has a wide range of scientific research applications:
作用機序
The mechanism of action of 3-Aminoquinazolin-4(3H)-one hydrochloride involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as PARP-1/2, which are involved in DNA repair processes . By inhibiting these enzymes, the compound can induce cell death in cancer cells, making it a potential anticancer agent. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .
類似化合物との比較
Similar Compounds
Quinazoline-2,4(1H,3H)-dione derivatives: These compounds also exhibit antitumor activity and are used as PARP-1/2 inhibitors.
Substituted quinazolinones: Various substituted quinazolinones have been studied for their antimicrobial, antifungal, and anti-inflammatory properties.
Uniqueness
3-Aminoquinazolin-4(3H)-one hydrochloride stands out due to its broad spectrum of biological activities and its potential for modification through various chemical reactions. Its ability to inhibit specific enzymes and disrupt biological pathways makes it a valuable compound for scientific research and potential therapeutic applications .
特性
分子式 |
C8H8ClN3O |
|---|---|
分子量 |
197.62 g/mol |
IUPAC名 |
3-aminoquinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C8H7N3O.ClH/c9-11-5-10-7-4-2-1-3-6(7)8(11)12;/h1-5H,9H2;1H |
InChIキー |
YCDRATDWNKRHJM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


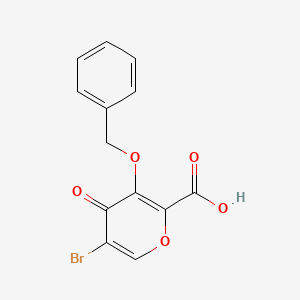

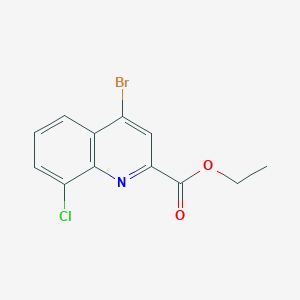
![Tricyclo[2.1.0.02,5]pentan-3-one](/img/structure/B12965310.png)
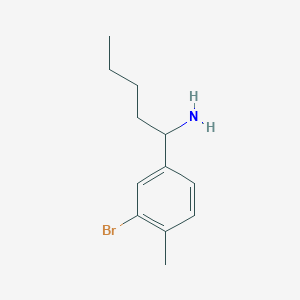

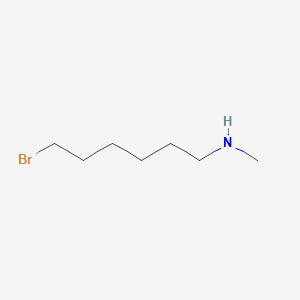
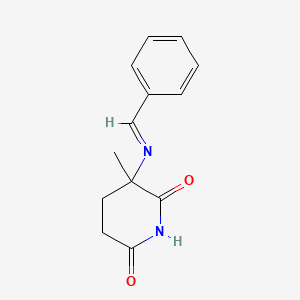
![5-Vinylbenzo[d]thiazole](/img/structure/B12965341.png)
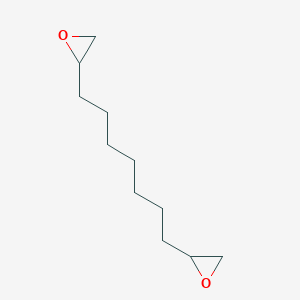


![Methyl (s)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B12965377.png)

